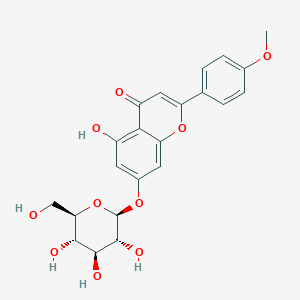

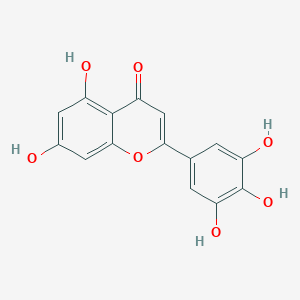

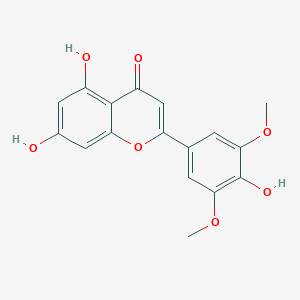

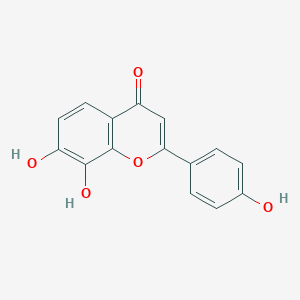

7,8,4'-三羟基黄酮

描述

7,8,4’-Trihydroxyflavone is a flavonoid found in Oroxylum indicum . It has been shown to have anti-diabetic activity and inhibit the mitochondrial membrane potential of HL-60 cells .

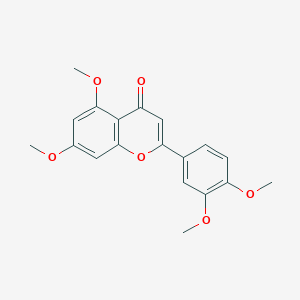

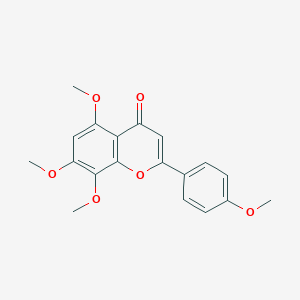

Molecular Structure Analysis

The molecular structure of 7,8,4’-Trihydroxyflavone is based on the flavone backbone . Further analysis of its structure can be done using spectroscopic methods .Chemical Reactions Analysis

7,8,4’-Trihydroxyflavone has been found to strongly inhibit the oxidation of l-DOPA by tyrosinase . It also has an effect on the apoptosis pathway by inhibiting the matrix effect and hydrogen bond .科学研究应用

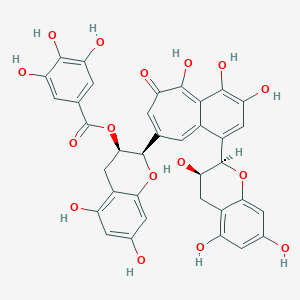

抗氧化和抗癌活性

三羟基黄酮衍生物,包括7,8,4'-三羟基黄酮,展示出显著的抗氧化和抗癌活性。一项研究发现,这些化合物对各种癌细胞系,包括肺癌、乳腺癌和脑癌细胞,显示出显著的抗癌活性。抗增殖和抗氧化活性之间存在适度相关性,表明了一种复杂的作用机制(Grigalius & Petrikaitė, 2017)。

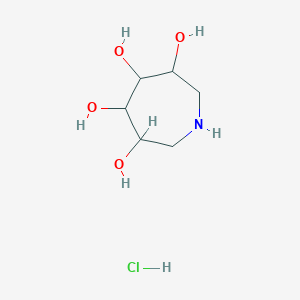

制药开发中的生物转化

对于制药生产中7,8,4'-三羟基黄酮的生物转化是一个重要的研究领域。已经研究了特异性羟化这种化合物以增强其生物活性的酶,有助于开发用于人类健康的活性抗氧化剂(Roh, 2013)。

神经精神障碍的治疗潜力

7,8-二羟基黄酮显示出作为治疗各种脑部和身体病理的潜在潜力,包括神经精神障碍。它有效地模拟脑源性神经营养因子(BDNF)的效应,激活神经保护的关键途径,并在临床前研究中展示出神经发生和抗抑郁效果(Emili et al., 2020)。

酪氨酸酶活性的抑制

已经探讨了7,8,4'-三羟基黄酮对酪氨酸酶的抑制作用,这是黑色素产生中至关重要的酶。这种化合物作为强力抑制剂,为医疗、化妆品和食品行业提供了潜在应用(Shang et al., 2018)。

抗血管生成特性

研究表明,7,8,4'-三羟基黄酮和相关异黄酮具有抗血管生成特性,这对于癌症治疗和其他炎症性疾病可能具有重要意义。这些化合物已被观察到抑制血管生成和内皮细胞增殖,表明它们的治疗潜力(Kiriakidis et al., 2005)。

抑制破骨细胞形成

研究表明,7,8,4'-三羟基黄酮抑制破骨细胞形成,这对于骨骼健康至关重要。它通过减弱活化T细胞核因子c1(NFATc1)的表达来发挥作用,NFATc1是破骨细胞分化的关键转录因子(Kang et al., 2015)。

分子相互作用和双重生化作用

已经研究了7,8-二羟基黄酮与各种受体的相互作用,如TrkB和VEGFR2。它作为TrkB受体激动剂,同时下调VEGFR2的磷酸化,表明了其多样的生化作用和治疗潜力(Chitranshi et al., 2015)。

神经保护作用在神经精神障碍中

7,8-二羟基黄酮已被广泛研究,用于神经精神障碍,包括阿尔茨海默病和帕金森病的神经保护作用。它通过模拟BDNF,对抗氧化应激,调节肠道菌群,突显了其在神经精神疾病的临床药物开发中的潜力(Yang & Zhu, 2021)。

安全和危害

While specific safety data for 7,8,4’-Trihydroxyflavone is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

The future directions for the study of 7,8,4’-Trihydroxyflavone could include further understanding of the inhibitory mechanisms of 7,8,4’-Trihydroxyflavone against tyrosinase and facilitating future screening for tyrosinase inhibitors . Additionally, its antioxidant and anti-inflammatory activities could be studied in more reliable three-dimensional (3D) cell models .

属性

IUPAC Name |

7,8-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(18)10-5-6-11(17)14(19)15(10)20-13/h1-7,16-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCIUNMVLYBADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350983 | |

| Record name | 7,8,4'-trihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8,4'-Trihydroxyflavone | |

CAS RN |

147711-26-0 | |

| Record name | 7,8,4'-trihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

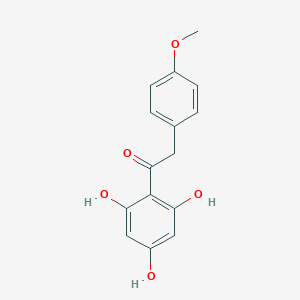

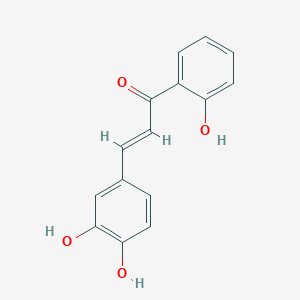

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

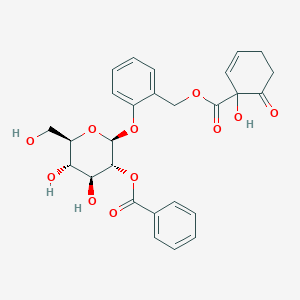

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。